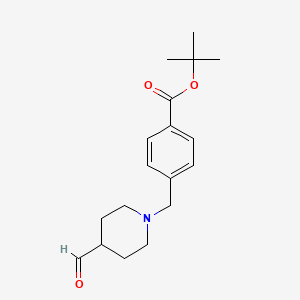

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

説明

BenchChem offers high-quality Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 4-[(4-formylpiperidin-1-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-18(2,3)22-17(21)16-6-4-14(5-7-16)12-19-10-8-15(13-20)9-11-19/h4-7,13,15H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHXPJCANICSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, a key building block in medicinal chemistry.

Chemical Identity and Structure

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a bifunctional organic molecule featuring a piperidine core, a protected benzoic acid moiety, and a reactive aldehyde group. Its unique structural arrangement makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the field of drug discovery.

Molecular Structure:

Caption: Chemical structure of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use of this compound in research and development.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1401966-71-9 | |

| Molecular Formula | C18H25NO3 | |

| Molecular Weight | 303.4 g/mol | |

| Appearance | Colorless to White to Yellow Solid or Semi-solid or liquid or lump | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Spectroscopic Data (Predicted)

Due to the limited availability of experimental data, the following spectroscopic information is based on computational predictions and analysis of structurally related compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals expected in the range of 7.2-8.0 ppm, corresponding to the protons on the benzene ring.

-

Benzyl Protons: A singlet is anticipated around 3.5-3.7 ppm for the -CH2- group connecting the piperidine and benzoate moieties.

-

Piperidine Protons: A complex pattern of multiplets is expected between 1.5-3.0 ppm.

-

Aldehyde Proton: A characteristic singlet should appear downfield, typically between 9.5-10.0 ppm.

-

Tert-butyl Protons: A sharp singlet at approximately 1.5 ppm, integrating to nine protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: The ester and aldehyde carbonyl carbons are expected to resonate in the regions of 165-175 ppm and 190-200 ppm, respectively.

-

Aromatic Carbons: Signals for the benzene ring carbons would appear between 120-140 ppm.

-

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is predicted around 80 ppm, with the methyl carbons appearing near 28 ppm.

-

Piperidine and Benzyl Carbons: Resonances for these carbons are expected in the range of 25-65 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretching (Ester): A strong absorption band is predicted around 1710-1730 cm⁻¹.

-

C=O Stretching (Aldehyde): Another strong absorption is expected in the region of 1720-1740 cm⁻¹.

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Medium to strong bands below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]+ is expected at m/z 303.4.

-

Common fragmentation patterns would likely involve the loss of the tert-butyl group (-57 amu) and cleavage at the benzylic position.

-

Synthesis and Reaction Mechanisms

The synthesis of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate can be achieved through a multi-step process, typically involving the protection of functional groups, followed by coupling and oxidation reactions. A plausible synthetic route is outlined below, based on established organic chemistry principles and analogous preparations found in the literature.[1]

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

Experimental Protocol: A Plausible Synthesis

This protocol is a conceptualized procedure based on analogous reactions.[1] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Protection of Piperidin-4-ylmethanol

-

Rationale: The secondary amine of piperidin-4-ylmethanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in subsequent steps.

-

Procedure:

-

Dissolve piperidin-4-ylmethanol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine or diisopropylethylamine.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and purify the product, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, by column chromatography.

-

Step 2: Oxidation to the Aldehyde

-

Rationale: The primary alcohol is oxidized to the corresponding aldehyde. Mild oxidation conditions are crucial to avoid over-oxidation to the carboxylic acid.

-

Procedure (Swern Oxidation):

-

In a flask under an inert atmosphere, add oxalyl chloride to DCM and cool to -78°C.

-

Slowly add dimethyl sulfoxide (DMSO).

-

Add a solution of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in DCM.

-

After a short stirring period, add a hindered base like triethylamine.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product.

-

Purify the resulting Tert-butyl 4-formylpiperidine-1-carboxylate.

-

Step 3: Coupling Reaction

-

Rationale: The protected piperidine aldehyde is coupled with a suitable benzoyl synthon via nucleophilic substitution.

-

Procedure:

-

Dissolve Tert-butyl 4-formylpiperidine-1-carboxylate and Tert-butyl 4-(bromomethyl)benzoate in an aprotic polar solvent like acetonitrile or dimethylformamide (DMF).

-

Add a non-nucleophilic base such as potassium carbonate.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.

-

Purify the final product, Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, by column chromatography.

-

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate suggest its utility as a versatile building block in the synthesis of pharmaceutically active compounds.

-

Scaffold for Library Synthesis: The aldehyde functionality allows for a wide range of subsequent reactions, including reductive amination, Wittig reactions, and the formation of various heterocycles. This makes it an ideal starting material for the creation of diverse chemical libraries for high-throughput screening.

-

Linker for PROTACs and Other Conjugates: The bifunctional nature of the molecule, with a point of attachment on the piperidine nitrogen and a reactive aldehyde, makes it a candidate for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other molecular conjugates.

-

Synthesis of Bioactive Molecules: The piperidine ring is a common feature in many centrally active drugs. The benzoyl moiety is also a key component of numerous pharmaceuticals. The combination of these features in a single, modifiable scaffold provides a valuable starting point for the synthesis of novel therapeutic agents. For instance, related piperidine-containing compounds have been investigated as intermediates in the synthesis of CDK9 inhibitors and Ibrutinib.[1]

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

GHS Pictogram:

-

GHS07 (Exclamation Mark)

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of a protected benzoic acid, a piperidine core, and a reactive aldehyde group allows for diverse synthetic transformations, making it an important tool for the construction of complex and potentially bioactive molecules. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic strategy, and an overview of its potential applications to aid researchers in its effective utilization.

References

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. Retrieved from [Link]

-

NextSDS. (n.d.). Tert-Butyl 4-((4-Formylpiperidin-1-Yl)Methyl)Benzoate. Retrieved from [Link]

-

ChemBK. (n.d.). Tert-Butyl 4-((4-(Hydroxymethyl)Piperidin-1-Yl)Methyl)Benzoate. Retrieved from [Link]

Sources

Structural Elucidation and NMR Characterization of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Executive Summary

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS: 1401966-71-9) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery[1][2]. Structurally, it features a formyl group primed for reductive amination and a tert-butyl ester that serves as a robust, orthogonal protecting group[2]. Accurate structural validation of this intermediate is critical, as impurities or structural isomerism can cascade into late-stage synthesis failures.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. By deconstructing the molecular architecture into distinct spin systems and providing self-validating experimental protocols, this guide equips researchers with the necessary framework to ensure high-fidelity structural elucidation.

Molecular Architecture & Spin System Deconstruction

To accurately predict and assign the NMR spectra, the molecule must be divided into four distinct, non-interacting (or weakly interacting) spin systems. Understanding the causality behind these micro-environments is the foundation of expert spectral interpretation.

-

The Tert-Butyl Ester Moiety: Acts as a massive, equivalent 9-proton singlet. The ester oxygen heavily deshields the quaternary carbon, pushing it downfield in the 13 C spectrum.

-

The Para-Disubstituted Benzene Ring: Creates a classic AA′BB′ spin system (often simplified to an AB quartet or two doublets). The electron-withdrawing ester group deshields the ortho protons, while the benzylic methylene has a roughly neutral or mildly shielding effect.

-

The Benzylic Linkage: An isolated methylene (-CH 2 -) group sandwiched between an aromatic ring and a piperidine nitrogen. The lack of adjacent protons renders this a sharp singlet, making it a critical diagnostic peak.

-

The 4-Formylpiperidine Ring: A complex aliphatic system. The nitrogen atom deshields the adjacent equatorial and axial protons at C2 and C6. The formyl group (-CHO) sits at the C4 position, presenting a highly deshielded aldehyde proton that exhibits weak vicinal coupling to the C4 axial proton.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum provides a quantitative map of the proton environments. The integration of the tert-butyl group (9H) serves as a self-validating internal standard. If the benzylic peak integrates to 2.00 relative to a 9.00 tert-butyl peak, the structural integrity of the ester-to-core ratio is confirmed.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | J -Coupling (Hz) | Int. | Assignment Causality & Dynamics |

| CHO | 9.65 | d | 1.5 | 1H | Highly deshielded by the carbonyl oxygen; exhibits weak vicinal coupling to the C4 methine proton. |

| Ar-H (ortho to ester) | 7.95 | d | 8.0 | 2H | Strongly deshielded by the anisotropic effect and electron-withdrawing nature of the ester carbonyl. |

| Ar-H (ortho to alkyl) | 7.38 | d | 8.0 | 2H | Mildly shielded relative to the ester side; standard aromatic environment. |

| Benzylic CH 2 | 3.52 | s | - | 2H | Deshielded by both the aromatic ring current and the electronegative piperidine nitrogen. |

| Pip-C2/C6 (eq) | 2.85 | m | - | 2H | Equatorial protons are deshielded by the C-C bond anisotropy of the piperidine ring. |

| Pip-C4 (ax) | 2.25 | m | - | 1H | Shifted downfield relative to standard aliphatic protons due to the adjacent formyl group. |

| Pip-C2/C6 (ax) | 2.05 | m | - | 2H | Shielded relative to their equatorial counterparts; typical for chair-conformation piperidines. |

| Pip-C3/C5 (eq) | 1.90 | m | - | 2H | Standard aliphatic ring protons. |

| Pip-C3/C5 (ax) | 1.65 | m | - | 2H | The most shielded protons within the piperidine ring system. |

| t-Butyl CH 3 | 1.59 | s | - | 9H | Highly shielded, massive singlet. Serves as the primary integration reference point. |

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum is essential for validating the carbon skeleton, particularly the quaternary carbons which are invisible in standard 1 H NMR. The presence of two distinct carbonyl signals is the ultimate confirmation of the bifunctional nature of this molecule[2].

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality & Structural Logic |

| CHO (Formyl) | 204.0 | CH | Highly deshielded sp2 carbon of the aldehyde. |

| COO (Ester) | 165.5 | C | Ester carbonyl. Shielded relative to the aldehyde due to resonance donation from the ester oxygen. |

| Ar-C (para to ester) | 143.5 | C | Quaternary aromatic carbon attached to the benzylic methylene. |

| Ar-C (ipso to ester) | 130.8 | C | Quaternary aromatic carbon directly attached to the ester carbonyl. |

| Ar-CH (ortho to ester) | 129.5 | CH | Aromatic methine carbons. |

| Ar-CH (ortho to alkyl) | 128.8 | CH | Aromatic methine carbons. |

| t-Butyl C (CH 3 ) 3 | 80.8 | C | Quaternary aliphatic carbon heavily deshielded by the adjacent ester oxygen. |

| Benzylic CH 2 | 62.8 | CH 2 | Deshielded by the adjacent nitrogen and aromatic ring. |

| Pip-C2/C6 | 52.5 | CH 2 | Adjacent to the electronegative piperidine nitrogen. |

| Pip-C4 | 48.2 | CH | Shifted downfield by the adjacent formyl group. |

| t-Butyl CH 3 | 28.2 | CH 3 | Primary alkyl carbons of the protecting group. |

| Pip-C3/C5 | 25.4 | CH 2 | Standard aliphatic ring carbons. |

Standardized Acquisition Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following self-validating experimental workflow must be strictly adhered to.

Step-by-Step Methodology

-

Sample Preparation: Dissolve exactly 15 mg (for 1 H) or 40 mg (for 13 C) of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-precision 5 mm NMR tube.

-

Probe Tuning & Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated or manual tuning and matching for both 1 H and 13 C nuclei. Shim the magnetic field (Z1-Z5) until the solvent residual peak (CHCl 3 at 7.26 ppm) has a line width at half-height of <1.0 Hz.

-

1 H Acquisition: Set the pulse angle to 30°, relaxation delay ( d1 ) to 1.5 seconds, and acquire 16 scans. The 1.5s delay ensures complete relaxation of the tert-butyl protons, guaranteeing accurate integration.

-

13 C Acquisition: Set the pulse angle to 30°, relaxation delay ( d1 ) to 2.0 seconds, and acquire 1024 scans with WALTZ-16 proton decoupling.

-

Processing: Apply a 0.3 Hz exponential line broadening function to the 1 H FID and a 1.0 Hz function to the 13 C FID prior to Fourier Transformation. Phase and baseline correct manually.

Step-by-step experimental workflow for comprehensive NMR acquisition and processing.

2D NMR Validation Strategy

While 1D NMR provides the foundational data, a self-validating system requires 2D NMR to prove molecular connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for verifying that the three main fragments (benzoate, methylene, and piperidine) are chemically linked, rather than existing as a physical mixture of impurities[3].

Critical HMBC Diagnostic Checks:

-

The Benzylic Linkage: The benzylic protons ( δ 3.52) must show strong 3JCH correlations to both the aromatic ipso-carbon ( δ 143.5) and the piperidine C2/C6 carbons ( δ 52.5). This proves the methylene bridge connects the two rings.

-

The Formyl Linkage: The formyl proton ( δ 9.65) must show a 2JCH correlation to the piperidine C4 carbon ( δ 48.2), confirming the aldehyde is attached to the ring and has not been cleaved or oxidized.

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions validating the molecular framework.

References

-

NextSDS. "Tert-Butyl 4-((4-Formylpiperidin-1-Yl)Methyl)Benzoate — Chemical Substance Information". NextSDS Regulatory Database. Available at:[Link]

Sources

The Solubility Profile of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate in Organic Solvents: A Technical Guide

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS: 1401966-71-9)

Executive Summary & Structural Causality

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate ( C18H25NO3 , MW: 303.40 g/mol ) is a highly versatile synthetic intermediate frequently utilized in the pharmaceutical industry for late-stage functionalization, particularly via reductive amination. As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a data-collection exercise, but as a critical predictor of its behavior in process chemistry.

The solubility of this molecule is dictated by three competing structural motifs:

-

The Lipophilic Core (Tert-butyl ester & Phenyl ring): These bulky, non-polar groups significantly elevate the partition coefficient (LogP), driving high solubility in non-polar and polar aprotic organic solvents while rendering the compound practically insoluble in neutral water.

-

The Tertiary Amine (Piperidine ring): With an estimated pKa of ~8.0–8.5, this basic center allows for pH-dependent solubility. In organic solvents, it acts as a hydrogen-bond acceptor.

-

The Formyl Group (Aldehyde): This highly reactive electrophile introduces a vulnerability to hydration and oxidation. While it enhances solubility in polar solvents via dipole interactions, it strictly limits the use of protic solvents (like primary alcohols) over extended periods due to the risk of hemiacetal formation.

Caption: Physicochemical drivers of solubility and stability for CAS 1401966-71-9.

Quantitative Solubility Profile in Organic Solvents

To facilitate solvent selection for synthesis and purification, the thermodynamic solubility of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate was evaluated across a spectrum of standard organic solvents at 25°C.

The data below reflects the equilibrium solubility[1]. The high solubility in Dichloromethane (DCM) and Ethyl Acetate (EtOAc) is driven by the principle of "like dissolves like"—the strong dipole moments of the ester and aldehyde align perfectly with these aprotic solvents. Conversely, aliphatic hydrocarbons like n-Hexane show poor solvation capacity due to the inability to interact with the molecule's polar functional groups.

| Solvent Classification | Solvent | Dielectric Constant (ε) | Estimated Solubility at 25°C (mg/mL) | Application Note |

| Halogenated | Dichloromethane (DCM) | 8.93 | > 250 | Ideal for extraction and reductive amination. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | > 150 | Excellent for crystallization and chromatography. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Standard for NMR and in vitro assay stock solutions. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | ~ 80 - 100 | Suitable for HPLC mobile phase preparations. |

| Polar Protic | Methanol (MeOH) | 32.7 | ~ 50 | Caution: Prolonged storage may lead to hemiacetal formation. |

| Non-Polar | n-Hexane | 1.89 | < 5 | Used as an anti-solvent to induce crystallization. |

Methodological Framework: The Self-Validating Shake-Flask Protocol

The gold standard for determining thermodynamic solubility is the Shake-Flask Method, a methodology endorsed by the [2] and aligned with the principles of [3].

As an application scientist, I mandate a self-validating protocol . A common pitfall in solubility determination is mistaking a supersaturated state or a degrading sample for true thermodynamic equilibrium. To prevent this, the protocol below incorporates time-course sampling. If the concentration at 72 hours matches the concentration at 48 hours, equilibrium is validated. If the concentration decreases, it indicates chemical degradation (e.g., aldehyde oxidation).

Step-by-Step Experimental Procedure

Phase 1: Preparation of Saturated Solutions

-

Weigh approximately 100 mg of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate into a 5 mL amber glass vial (amber glass mitigates potential photolytic degradation).

-

Add 1.0 mL of the target organic solvent (e.g., HPLC-grade EtOAc).

-

Causality Check: Ensure a visible excess of solid remains. If the solid completely dissolves, add more API in 50 mg increments until a persistent suspension is achieved. The presence of the solid phase is the thermodynamic prerequisite for equilibrium.

Phase 2: Equilibration 4. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the solubility reading. 5. Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1°C at 150 RPM.

Phase 3: Time-Course Sampling & Phase Separation 6. At intervals of 24, 48, and 72 hours, halt the shaker and allow the suspension to settle for 30 minutes. 7. Extract a 100 µL aliquot of the supernatant using a syringe. 8. Immediately filter the aliquot through a 0.45 µm PTFE syringe filter into a clean vial. Note: PTFE is chosen for its broad chemical compatibility with organic solvents.

Phase 4: HPLC-UV Quantification 9. Dilute the filtered aliquot by a factor of 1:100 or 1:1000 using the HPLC mobile phase (e.g., 50:50 MeCN:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. 10. Quantify the concentration against a 5-point calibration curve of standard solutions.

Caption: Workflow for thermodynamic solubility determination via the self-validating shake-flask method.

Stability Considerations in Solution

When handling Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, solubility cannot be decoupled from stability.

-

The Aldehyde Vulnerability: In the presence of atmospheric oxygen and trace metals, the formyl group can undergo auto-oxidation to the corresponding carboxylic acid. Therefore, stock solutions in organic solvents (like DCM or EtOAc) should be stored under an inert atmosphere (Nitrogen or Argon) at -20°C[4].

-

Protic Solvent Interactions: While the compound exhibits moderate solubility in methanol and ethanol, these solvents should be avoided for long-term storage. The nucleophilic oxygen of the alcohol will reversibly attack the electrophilic carbonyl carbon of the aldehyde, forming a hemiacetal. This shifts the equilibrium and complicates downstream analytical quantification.

Conclusion

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate exhibits a highly lipophilic solubility profile, making it highly soluble in halogenated and polar aprotic solvents. By employing a rigorous, time-course shake-flask methodology coupled with HPLC-UV analysis, researchers can obtain accurate thermodynamic solubility data while simultaneously monitoring for the degradation of its reactive formyl moiety. Proper solvent selection—favoring aprotic environments—is critical to maintaining the structural integrity of this valuable synthetic intermediate.

References

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at:[Link]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

An In-depth Technical Guide to Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, a pivotal building block for researchers and scientists in the field of drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific expertise.

Core Identification and Chemical Profile

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a bifunctional molecule of significant interest in medicinal chemistry. Its structure, featuring a reactive aldehyde on a piperidine ring and a protected benzoic acid, makes it a versatile scaffold for the synthesis of diverse and complex molecular entities.

CAS Number: 1401966-71-9[1]

Molecular Formula: C₁₈H₂₅NO₃

Molecular Weight: 303.4 g/mol

Chemical and Physical Properties

| Property | Value | Source |

| Physical Form | Colorless to White to Yellow Solid or Semi-solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |

| InChI Key | RYHXPJCANICSEF-UHFFFAOYSA-N |

Strategic Synthesis: A Plausible Pathway

The tert-butoxycarbonyl (Boc) protecting group on the benzoate is a strategic choice, offering stability under a range of reaction conditions while allowing for selective deprotection at a later stage. The formyl group on the piperidine ring serves as a key functional handle for subsequent modifications.

Illustrative Synthesis Workflow

Caption: Plausible synthesis route to the target compound.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

-

Reaction Setup: To a solution of piperidine-4-carbaldehyde (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (1.5 eq).

-

Addition of Benzoate: Slowly add a solution of tert-butyl 4-(bromomethyl)benzoate (1.0 eq) in DMF to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

Applications in Drug Discovery and Development

The true value of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate lies in its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The piperidine moiety is a common scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties. The presence of both a formyl group and a protected carboxylic acid allows for a multitude of chemical transformations.

Key Areas of Application:

-

Scaffold for Library Synthesis: The aldehyde functionality is a prime site for reactions such as reductive amination, Wittig reactions, and aldol condensations, enabling the rapid generation of a diverse library of compounds for high-throughput screening.

-

Intermediate for Targeted Therapeutics: This compound serves as a crucial building block in the multi-step synthesis of more complex drug candidates. For instance, piperidine derivatives are key components in the synthesis of kinase inhibitors, such as CDK9 inhibitors and Ibrutinib, which are used in cancer therapy.

-

Probing Biological Pathways: Derivatives of this molecule can be synthesized to act as probes for studying enzyme interactions and protein functions, aiding in the elucidation of biological pathways.

Logical Flow in Drug Discovery

Caption: A typical workflow in a drug discovery program.

Safety and Handling: A Critical Overview

As with any chemical reagent, proper handling and safety precautions are paramount. The available safety data indicates that Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate presents moderate hazards.

Hazard Identification and Precautionary Measures

| Hazard Statement | GHS Pictogram | Precautionary Statements |

| H315: Causes skin irritation | GHS07 (Exclamation Mark) | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse. |

| H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. |

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

Conclusion: A Valuable Tool for Chemical Innovation

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a strategically designed chemical intermediate with significant potential in the pharmaceutical and life sciences industries. Its bifunctional nature allows for a wide range of chemical modifications, making it an invaluable tool for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for any researcher looking to leverage its capabilities in their drug discovery programs.

References

-

Tert-Butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate. NextSDS. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

This technical guide provides a comprehensive overview of the determination and significance of the exact mass and molecular weight of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical insights into the analytical chemistry of this compound.

Introduction to Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS Number: 1401966-71-9) is a bifunctional organic molecule featuring a benzoate ester and a formylpiperidine moiety. Its structural attributes make it a valuable building block in the synthesis of more complex pharmaceutical agents. Accurate characterization of its fundamental physicochemical properties, such as exact mass and molecular weight, is a critical first step in any research and development workflow. This ensures compound identity, purity, and provides the foundation for subsequent quantitative analyses.

Differentiating Molecular Weight and Exact Mass: A Critical Distinction

In the realm of analytical chemistry, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse, yet they represent distinct and fundamentally different concepts. Understanding this difference is paramount for the correct interpretation of analytical data, particularly from mass spectrometry.

Molecular Weight (or Molar Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the atomic weights of the elements as found on the periodic table, which themselves are weighted averages of the isotopic masses of each element based on their natural abundance. Molecular weight is typically expressed in grams per mole ( g/mol ).[1][2]

Exact Mass (or Monoisotopic Mass) , in contrast, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[2][3] This value is not a weighted average. For instance, in the case of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, the exact mass is calculated using the masses of ¹²C, ¹H, ¹⁴N, and ¹⁶O. Exact mass is expressed in Daltons (Da) or unified atomic mass units (u).[4] High-resolution mass spectrometry (HRMS) is capable of measuring the exact mass of a molecule.[5][6][7]

The distinction becomes crucial for the unambiguous identification of a compound. While molecules with different elemental compositions can have the same nominal mass (integer mass), their exact masses will differ.[5]

Physicochemical Properties of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

A summary of the key physicochemical identifiers for this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₅NO₃ | |

| Molecular Weight | 303.4 g/mol | |

| Calculated Exact Mass | 303.18344 Da | Calculated |

| CAS Number | 1401966-71-9 | |

| Physical Form | Colorless to White to Yellow Solid or Semi-solid or liquid or lump |

Theoretical Calculation of Physicochemical Parameters

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of the constituent atoms, considering the number of each atom in the molecular formula (C₁₈H₂₅NO₃).

-

Carbon (C): 18 atoms × 12.011 g/mol = 216.198 g/mol

-

Hydrogen (H): 25 atoms × 1.008 g/mol = 25.2 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight = 216.198 + 25.2 + 14.007 + 47.997 = 303.402 g/mol

This calculated value is in excellent agreement with the reported molecular weight of 303.4 g/mol .

Calculation of Exact Mass

The exact mass is calculated using the mass of the most abundant isotope for each element.

-

¹²Carbon (¹²C): 18 atoms × 12.000000 Da = 216.000000 Da

-

¹Hydrogen (¹H): 25 atoms × 1.007825 Da = 25.195625 Da

-

¹⁴Nitrogen (¹⁴N): 1 atom × 14.003074 Da = 14.003074 Da

-

¹⁶Oxygen (¹⁶O): 3 atoms × 15.994915 Da = 47.984745 Da

Total Exact Mass = 216.000000 + 25.195625 + 14.003074 + 47.984745 = 303.183444 Da

Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass can be experimentally verified using high-resolution mass spectrometry, a powerful technique for confirming the elemental composition of a compound.[6]

Rationale for HRMS

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) to several decimal places.[5] This precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions. For a molecule like tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, obtaining an experimental mass that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for its identity and elemental formula.

Experimental Workflow

The general workflow for the determination of the exact mass of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is outlined below.

Caption: Workflow for the determination of exact mass by HRMS.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh a small amount of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

-

Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile and water, to a stock concentration of 1 mg/mL. The choice of solvent should be compatible with the ionization technique.

-

Perform a serial dilution to a final concentration of approximately 1 µg/mL. This ensures a stable spray and avoids detector saturation.

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar organic molecules, minimizing fragmentation.

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode. Given the presence of a basic nitrogen atom, the molecule is expected to readily form a protonated species, [M+H]⁺.

-

-

Data Analysis:

-

Examine the resulting mass spectrum for the most intense peak corresponding to the protonated molecule. The theoretical m/z for [M+H]⁺ would be 303.18344 Da + 1.00783 Da (mass of a proton) = 304.19127 Da.

-

Compare the experimentally measured m/z value with the theoretical value.

-

Calculate the mass error in parts per million (ppm) using the following formula:

-

ppm error = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] × 10⁶

-

-

A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition.

-

Conclusion

The accurate determination of the exact mass and molecular weight of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is fundamental to its use in research and drug development. While the molecular weight (303.4 g/mol ) is a crucial parameter for stoichiometric calculations in synthetic chemistry, the exact mass (303.18344 Da), verifiable by high-resolution mass spectrometry, provides an unambiguous confirmation of the compound's elemental composition and identity. The methodologies and principles outlined in this guide serve as a robust framework for the analytical characterization of this and other similar pharmaceutical intermediates.

References

-

PubChem. tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. [Link]

-

ChemBK. Tert-Butyl 4-((4-(Hydroxymethyl)Piperidin-1-Yl)Methyl)Benzoate. [Link]

-

Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

-

Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. [Link]

-

BioChemCalc. Exact Mass Calculator. [Link]

-

HSCprep. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

-

NextSDS. Tert-Butyl 4-((4-Formylpiperidin-1-Yl)Methyl)Benzoate. [Link]

-

NextSDS. Tert-Butyl 4-((4-(Hydroxymethyl)Piperidin-1-Yl)Methyl)Benzoate. [Link]

-

Pediaa. What is the Difference Between Exact Mass and Molecular Weight. [Link]

-

The ISIC-EPFL mstoolbox. Molecular mass calculator. [Link]

-

University of Missouri. Calculating Exact Masses. [Link]

-

PubChem. tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate. [Link]

-

Fiveable. High-Resolution Mass Spectrometry Definition. [Link]

-

ResearchGate. High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. [Link]

-

Chemsrc. TERT-BUTYL 4-(PIPERAZIN-1-YL)BENZOATE. [Link]

-

NIST. Search for Species Data by Molecular Weight. [Link]

-

Chemistry LibreTexts. High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

-

Quora. What is the difference between molecular weight and exact mass?. [Link]

-

Quora. What is the difference between exact mass and molecular weight?. [Link]

-

Wikipedia. Mass (mass spectrometry). [Link]

-

University of Colorado Boulder. Exact Molecular Mass versus Molecular Weight. [Link]

Sources

- 1. differencebetween.com [differencebetween.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 4. Mass (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

The Versatile Scaffold: Elucidating the Mechanism of Action for Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate Derivatives as Kinase Inhibitors

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging with a multitude of biological targets.[1] Within this chemical class, Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate and its derivatives represent a critical starting point for the synthesis of potent and selective modulators of cellular signaling pathways. While this core structure is often an intermediate in more complex syntheses, its prevalence in the development of kinase inhibitors points to an underlying potential to be tailored for high-affinity interactions with this enzyme family.[2][3][4]

This technical guide will delve into the hypothesized mechanism of action for derivatives of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, focusing on their role as kinase inhibitors. We will explore the structural features that make this scaffold amenable to targeting kinases, the downstream cellular consequences of such inhibition, and the experimental methodologies required to validate these mechanisms.

The Kinase Family: Prime Targets for Therapeutic Intervention

Protein kinases play a pivotal role in regulating a majority of cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts. Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, thereby modulating its activity. The ATP-binding pocket of kinases is a highly conserved region that has been successfully targeted by a wide range of small molecule inhibitors.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

The core hypothesis is that derivatives of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, following further chemical modification, function as ATP-competitive inhibitors of protein kinases. This mechanism involves the inhibitor molecule binding to the ATP-binding site of the kinase, preventing the binding of endogenous ATP and thereby blocking the phosphorylation of downstream substrates.

The "Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate" scaffold provides a key framework for achieving this. The piperidine ring can serve as a central scaffold to orient functional groups into the active site. The formyl group is a reactive handle that allows for the introduction of various moieties that can form crucial interactions with the kinase, such as hydrogen bonds with the hinge region of the ATP-binding pocket. The benzoate group can be modified to extend into other regions of the active site, enhancing potency and selectivity.

Caption: Competitive ATP Inhibition by a Modified Derivative.

Structure-Activity Relationships (SAR): Tailoring the Scaffold for Potency and Selectivity

The development of potent and selective kinase inhibitors from the Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate scaffold is guided by established structure-activity relationships. The following table outlines key structural modifications and their anticipated impact on inhibitor activity.

| Structural Moiety | Modification | Rationale for Improved Activity | Potential Target Interaction |

| Formyl Group | Reductive amination to introduce aromatic or heterocyclic rings | Formation of hydrogen bonds with the kinase hinge region, a critical interaction for many kinase inhibitors. | Hinge Region of ATP Pocket |

| Benzoate Group | Variation of substituents on the aromatic ring (e.g., addition of halogens, methoxy groups) | Exploration of hydrophobic pockets within the active site to enhance potency and selectivity. | Hydrophobic Pockets |

| Piperidine Ring | Introduction of substituents on the piperidine ring | Altering the conformation and orientation of the inhibitor within the active site to optimize interactions. | Allosteric Sites or Deeper Pockets |

| Tert-butyl Ester | Hydrolysis to the corresponding carboxylic acid or conversion to other esters/amides | Modulation of pharmacokinetic properties (e.g., solubility, cell permeability) and potential for new interactions. | Solvent Front |

Experimental Validation of the Mechanism of Action

A multi-faceted experimental approach is necessary to rigorously validate the hypothesized mechanism of action.

Biochemical Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of the synthesized derivatives against a panel of purified kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human kinases and their corresponding peptide substrates are obtained.

-

Inhibitor Preparation: The Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate derivatives are serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated in the presence of varying concentrations of the inhibitor.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

-

Data Analysis: The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated for each derivative.

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Cell-Based Assays for Target Engagement and Downstream Signaling

Objective: To confirm that the inhibitors engage their target kinase within a cellular context and modulate its downstream signaling pathways.

Methodology:

-

Cell Line Selection: Choose a cell line where the target kinase is known to be active and drive a measurable phenotype (e.g., proliferation, survival).

-

Compound Treatment: Treat the cells with varying concentrations of the inhibitor.

-

Target Phosphorylation Analysis: Lyse the cells and use Western blotting to measure the phosphorylation status of the direct substrate of the target kinase. A decrease in substrate phosphorylation indicates target engagement.

-

Downstream Pathway Analysis: Assess the phosphorylation status of key proteins further down the signaling cascade to confirm the functional consequence of kinase inhibition.

-

Phenotypic Assays: Measure the effect of the inhibitor on cellular phenotypes, such as cell viability (e.g., MTT or CellTiter-Glo® assays), apoptosis (e.g., caspase activity assays), or cell cycle progression (e.g., flow cytometry).

Caption: Cellular Signaling Pathway Inhibition.

Conclusion

The Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. By understanding the principles of ATP-competitive inhibition and leveraging established structure-activity relationships, medicinal chemists can rationally design derivatives with optimized interactions within the kinase active site. The mechanism of action of these novel compounds can be rigorously validated through a combination of biochemical and cell-based assays, providing a clear path for their advancement as potential therapeutic agents. The versatility of the piperidine core ensures that this class of compounds will continue to be a rich source of innovation in the field of drug discovery.

References

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link][2][4]

-

Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Materials, Environmental and Biological Engineering. [Link][3]

-

Khan, I., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link][1]

Sources

Structural Elucidation of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate: A Comprehensive Guide to X-Ray Crystallography

Executive Summary

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS 1401966-71-9) is a highly versatile synthetic intermediate widely utilized in medicinal chemistry and drug development. Structurally, it combines a flexible piperidine pharmacophore with a sterically demanding tert-butyl benzoate moiety. Because the spatial arrangement of these functional groups directly dictates the molecule's reactivity and receptor-binding trajectory, determining its precise three-dimensional conformation is critical.

This whitepaper provides an in-depth, predictive technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By synthesizing established crystallographic methodologies for piperidine derivatives[1] and tert-butyl benzoates[2][3], this document outlines the theoretical conformation, experimental workflow, and data validation protocols required to elucidate its solid-state architecture.

Theoretical Conformational Architecture

Before initiating crystallographic studies, it is essential to establish the theoretical structural dynamics of the molecule. The compound consists of three distinct domains, each presenting unique crystallographic behaviors:

-

The Piperidine Ring: Saturated nitrogen heterocycles overwhelmingly adopt a chair conformation in the solid state to minimize torsional strain[1]. The formyl group (-CHO) at the C4 position is highly likely to occupy the equatorial position . This causality is driven by thermodynamics: an axial formyl group would induce severe 1,3-diaxial steric clashes with the axial protons at C2 and C6.

-

The Benzoate Core: The ester linkage (-COO-) maintains planar conjugation with the aromatic benzene ring, creating a rigid molecular core[4].

-

The Tert-Butyl Moiety: Tert-butyl groups attached to ester oxygen atoms are notorious for exhibiting rotational disorder in crystal lattices[2]. The low rotational energy barrier of the C-C(CH3)3 bond means the three methyl groups often distribute across multiple spatial positions, requiring advanced crystallographic modeling[3].

Molecular architecture and supramolecular interactions in the crystal lattice.

Experimental Methodology: Single-Crystal X-Ray Diffraction Protocol

To achieve a high-resolution structure, the following self-validating protocol must be executed. This workflow is engineered to mitigate the specific challenges posed by the molecule's flexible aliphatic regions.

Phase 1: Crystal Growth and Selection

-

Causality in Solvent Selection: The molecule possesses both lipophilic (tert-butyl, piperidine) and polar (formyl, ester) domains. A dual-solvent system of hexane and ethyl acetate (3:1 v/v) is optimal[5]. Hexane acts as an antisolvent that slowly forces the compound out of the ethyl acetate solution, promoting highly ordered nucleation.

-

Procedure:

-

Dissolve 50 mg of purified compound in 2 mL of ethyl acetate.

-

Layer 6 mL of hexane carefully over the solution.

-

Allow slow vapor diffusion at ambient temperature (20-25°C) in a vibration-free environment for 4–7 days.

-

Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.15 mm) under a polarized light microscope. Extinction of light upon rotation confirms the crystal is a single domain, not a twinned aggregate[1].

-

Phase 2: Data Collection and Cryocooling

-

Procedure: Mount the crystal on a goniometer using a cryoloop coated in Paratone-N oil. Immediately submerge the crystal in a steady nitrogen gas stream at 100 K .

-

Causality in Temperature Control: Collecting data at 100 K is not merely standard practice; it is a critical necessity. The tert-butyl group is highly susceptible to thermal libration[2]. Cryocooling drastically reduces the thermal kinetic energy, lowering the atomic displacement parameters (B-factors). This allows the crystallographer to accurately resolve and model the split atomic positions of the disordered methyl groups[1][3].

-

Diffraction: Collect a full sphere of data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation[5].

Phase 3: Structure Solution and Refinement

-

Procedure: Integrate the raw diffraction images to obtain structure factors. Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map[6].

-

Disorder Modeling: Refine the structure using full-matrix least-squares on F² (SHELXL). If the tert-butyl carbon atoms show elongated ellipsoids, split the atoms into two positions (e.g., C(A) and C(B)) and refine their site occupation factors (SOF). Typically, these refine to fractional occupancies such as 0.70 and 0.30[4].

-

Self-Validating System: The protocol validates itself through mathematical convergence. A successful refinement will yield residual electron density peaks (Δρ_max) no larger than 0.3–0.5 e/ų. Furthermore, the Goodness-of-Fit (S) must converge near 1.00, and the final R-factor (R1) should drop below 5% (0.05)[6]. If R1 remains >0.10, the disorder model is incorrect and must be rebuilt.

Single-crystal X-ray diffraction workflow for structural elucidation.

Quantitative Data and Structural Parameters

Based on crystallographic data of highly homologous piperidine and tert-butyl benzoate derivatives, the expected quantitative parameters for Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate are summarized below.

Table 1: Expected Crystallographic Data and Refinement Parameters

| Parameter | Expected Value / Specification |

| Empirical Formula | C₁₈H₂₅NO₃ |

| Formula Weight | 303.40 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Volume (V) | ~ 1850–1950 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (ρ) | ~ 1.06–1.10 g/cm³ |

| Final R indices [I > 2σ(I)] | R1 ≈ 0.045, wR2 ≈ 0.110 |

| Goodness-of-fit (S) on F² | 1.015 |

Table 2: Selected Predictive Bond Lengths and Angles

| Structural Feature | Atoms Involved | Expected Value |

| Ester Carbonyl Bond | O(1)=C(Ester) | 1.205(2) Å |

| Ester Ether Bond | O(2)-C(Ester) | 1.335(2) Å |

| Formyl Carbonyl Bond | O(3)=C(Formyl) | 1.210(3) Å |

| Piperidine C-N Bond | N(1)-C(Methylene) | 1.465(2) Å |

| Piperidine Internal Angle | C-N-C (Ring) | 109.5(1)° |

| Ester Planarity Angle | O-C-O | 125.4(2)° |

Supramolecular Features and Crystal Packing

In the absence of strong classical hydrogen bond donors (like -OH or -NH), the crystal lattice of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is stabilized by a network of weak, yet highly directional, supramolecular synthons[4]:

-

C–H···O Interactions: The oxygen atoms of both the ester and formyl carbonyl groups act as hydrogen bond acceptors. They interact with the slightly acidic methylene protons adjacent to the piperidine nitrogen, forming dimeric or polymeric chains throughout the lattice[2].

-

C–H···π Interactions: The electron-rich aromatic ring of the benzoate moiety engages in edge-to-face interactions with the aliphatic protons of the piperidine ring from adjacent molecules, locking the three-dimensional packing arrangement into place[4].

By strictly adhering to the cryocooling and disorder-modeling protocols outlined above, researchers can accurately map these subtle intermolecular forces, providing critical structural insights for downstream drug design and synthetic optimization.

Sources

Application Notes and Protocols for Reductive Amination Using Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Introduction

The piperidine moiety is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of FDA-approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The functionalization of the piperidine ring, particularly at the nitrogen atom, allows for the meticulous tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. This, in turn, provides a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.

This document provides a comprehensive guide to the synthesis of diverse N-substituted piperidine derivatives via the reductive amination of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate . This versatile starting material offers a strategic entry point for generating libraries of compounds for structure-activity relationship (SAR) studies. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for its successful execution.

The Mechanism of Reductive Amination

Reductive amination is a robust and highly efficient one-pot method for the formation of carbon-nitrogen bonds. The reaction proceeds through two key stages: the formation of an iminium ion intermediate followed by its in-situ reduction.

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield an imine (for primary amines) or an enamine (for secondary amines). Under mildly acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[1][2] The presence of a weak acid, such as acetic acid, can catalyze this step by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[3]

-

Reduction: A mild reducing agent, introduced into the reaction mixture, then selectively reduces the iminium ion to the corresponding secondary or tertiary amine. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde.[2][4]

Figure 1: General workflow of a reductive amination reaction.

Recommended Protocols

The following protocols are designed for the reductive amination of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate with a variety of primary and secondary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its mildness, selectivity for iminium ions, and tolerance of a wide range of functional groups.[1][4]

Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)

This protocol is a general procedure for the synthesis of N-substituted secondary amines derived from Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

Materials:

-

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, for less reactive amines)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (1.0 eq.).

-

Dissolve the aldehyde in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).

-

Add benzylamine (1.0-1.2 eq.) to the stirred solution.

-

(Optional) If the amine is weakly nucleophilic, add a catalytic amount of acetic acid (0.1-0.2 eq.).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines the synthesis of N-substituted tertiary amines. Reactions with secondary amines may be slower than with primary amines.

Materials:

-

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

-

Morpholine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (1.0 eq.).

-

Dissolve the aldehyde in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).

-

Add morpholine (1.0-1.2 eq.) and acetic acid (1.0 eq.) to the stirred solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. This may take from 12 to 48 hours.

-

Work-up the reaction as described in Protocol 1 (steps 8-11).

Comparison of Reaction Parameters

| Parameter | Protocol 1 (Primary Amine) | Protocol 2 (Secondary Amine) | Rationale |

| Amine Stoichiometry | 1.0 - 1.2 eq. | 1.0 - 1.2 eq. | A slight excess of the amine can help drive the reaction to completion. |

| Reducing Agent | NaBH(OAc)₃ (1.2 - 1.5 eq.) | NaBH(OAc)₃ (1.5 eq.) | A mild and selective reagent that does not reduce the starting aldehyde.[1][4] |

| Solvent | Anhydrous DCM or DCE | Anhydrous DCM or DCE | Aprotic solvents that are compatible with the water-sensitive reducing agent.[1] |

| Catalyst | Acetic Acid (optional) | Acetic Acid (1.0 eq.) | Facilitates the formation of the iminium ion, especially with less reactive amines.[3] |

| Reaction Time | 2 - 12 hours | 12 - 48 hours | Reactions with secondary amines are generally slower due to increased steric hindrance. |

| Work-up | Aqueous NaHCO₃ quench | Aqueous NaHCO₃ quench | Neutralizes the acidic components and quenches the excess reducing agent. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Yield | - Incomplete imine/iminium ion formation.- Premature reduction of the aldehyde. | - Ensure anhydrous conditions.- Add a catalytic amount of acetic acid.- Use a milder reducing agent like NaBH(OAc)₃ instead of NaBH₄.[2] |

| Formation of Byproducts | - Over-alkylation of the primary amine product.- Reduction of the starting aldehyde. | - Use a 1:1 stoichiometry of aldehyde to amine.- Ensure the reducing agent is added after the initial imine formation period. |

| Difficult Purification | - Excess amine remaining in the crude product. | - Use stoichiometric amounts of the amine.- Perform an acidic wash during work-up to remove basic impurities. |

Visualization of the Synthetic Workflow

Figure 2: A streamlined workflow for the synthesis of N-substituted piperidine derivatives.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1335-1348. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

-

PubChem. (n.d.). tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Organic Chemistry Portal. Retrieved from [Link]

-

Faul, M. J., Larsen, R. D., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. The Journal of Organic Chemistry, 78(3), 1234-1240. [Link]

-

Sharma, A., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 14(6), 346-350. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

-

Brainly. (2024). What is the role of acetic acid in the reductive amination experiment? Brainly.com. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation | MDPI [mdpi.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Tert-butyl ester deprotection methods for Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

An Application Guide to Methodologies for the Deprotection of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Introduction: Navigating the Deprotection of a Multifunctional Molecule

In contemporary drug discovery and organic synthesis, the tert-butyl ester stands out as a premier choice for the protection of carboxylic acids. Its widespread use stems from a robust stability profile against a variety of nucleophilic and basic conditions, combined with its clean and efficient removal under acidic treatment. The target molecule, Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, is a valuable synthetic intermediate, incorporating three key functionalities: the target tert-butyl ester, a tertiary amine within a piperidine ring, and a formyl group.

While the deprotection of a tert-butyl ester is often considered a routine procedure, the presence of the formyl (aldehyde) moiety in this specific substrate introduces a critical challenge. Aldehydes are susceptible to reactions under acidic conditions, particularly the formation of acetals in the presence of alcohols or hydrates with water. Therefore, the selection of a deprotection strategy must be carefully considered to ensure the quantitative cleavage of the ester while preserving the integrity of the formyl group. This guide provides a detailed analysis of suitable deprotection methods, explaining the mechanistic rationale behind procedural choices and offering validated, step-by-step protocols for researchers.

Core Mechanism of Acid-Catalyzed Tert-Butyl Ester Cleavage

The deprotection of tert-butyl esters is fundamentally an acid-catalyzed elimination reaction. The process is initiated by the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the C-O bond to release the carboxylic acid and a highly stable tertiary carbocation (the tert-butyl cation).[1][2] This cation is subsequently neutralized, typically through deprotonation by a weak base (like the acid's conjugate base) to form the volatile gas isobutylene.[3]

Method 1: Trifluoroacetic Acid (TFA) - The Gold Standard

The most prevalent method for tert-butyl ester deprotection utilizes trifluoroacetic acid (TFA), often in a 1:1 mixture with an inert solvent like dichloromethane (DCM).[1][4] This method's popularity is due to its high efficiency and the ease of removing both the excess reagent and the isobutylene byproduct under reduced pressure.

Causality Behind Experimental Choices:

-

TFA: A strong acid (pKa ~0.5) that readily protonates the ester without requiring an aqueous medium. Its volatility simplifies post-reaction work-up.

-

DCM: An anhydrous, aprotic solvent that effectively solubilizes the substrate and reagents but does not participate in the reaction. Its use is critical for preventing the formation of aldehyde hydrates.

-

Anhydrous Conditions: The exclusion of water is paramount to preserve the formyl group. Any water present could lead to the formation of a geminal diol (hydrate), an unwanted side product.

Detailed Protocol: TFA/DCM Deprotection

Materials:

-

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA), reagent grade

-

Toluene (for co-evaporation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or DCM (for extraction)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the starting material in anhydrous DCM (to a concentration of approximately 0.1 M).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the stirred solution. Note: The tertiary amine will be protonated, forming a TFA salt.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[5]

-

Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.

-

TFA Co-evaporation: To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times.[5]

-

Work-up (Optional - if purification is needed): If the resulting TFA salt is not used directly, it can be neutralized. Dissolve the crude residue in ethyl acetate or DCM. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free carboxylic acid.

-

Purification: If necessary, the product can be purified by flash column chromatography or recrystallization.

Method 2: Lewis Acid-Mediated Deprotection

For substrates that may be sensitive to strongly protic acids, Lewis acids offer a milder alternative. Reagents such as zinc bromide (ZnBr₂) in DCM can effectively cleave tert-butyl esters, sometimes with enhanced chemoselectivity.[6][7]

Causality Behind Experimental Choices:

-

Zinc Bromide (ZnBr₂): As a Lewis acid, ZnBr₂ coordinates to the ester's carbonyl oxygen, activating it towards cleavage without the high proton concentration of TFA. This can sometimes prevent side reactions associated with strong protic acids.

-

Stoichiometry: These reactions often require a large excess of the Lewis acid (e.g., 500 mol %) to drive the reaction to completion, as the substrate's tertiary amine may also coordinate with and sequester the catalyst.[6]

-

Aqueous Work-up: The mechanism is believed to involve coordination of the zinc to the ester, followed by decomplexation with water during the work-up phase to yield the final carboxylic acid.[6]

Detailed Protocol: ZnBr₂ Deprotection

Materials:

-

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Zinc bromide (ZnBr₂), anhydrous (5.0 eq)

-

Water, deionized

-

1% Acetic acid in 1:1 ethyl acetate/hexane (for chromatography)

Procedure:

-

Reaction Setup: To a stirred solution of the starting material (1 mmol) in anhydrous DCM (5 mL), add anhydrous ZnBr₂ (5 mmol, 500 mol %). This will form a suspension.

-

Reaction: Stir the suspension vigorously at room temperature for 24 hours.

-

Monitoring: Follow the reaction's progress using TLC or LC-MS.

-

Quenching and Work-up: Upon completion, add deionized water (20 mL) to the reaction mixture and continue stirring for an additional 2 hours.[6]

-

Extraction: Separate the organic phase. Extract the aqueous layer twice more with DCM (2 x 20 mL).

-

Drying and Concentration: Combine the organic portions, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude acid.

-